molecular formula C12H13N B12941534 1,2,3,7-Tetrahydro-s-indacen-4-amine

1,2,3,7-Tetrahydro-s-indacen-4-amine

Cat. No.: B12941534
M. Wt: 171.24 g/mol
InChI Key: MNFULOSQFZEMJR-UHFFFAOYSA-N
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Description

1,2,3,7-Tetrahydro-s-indacen-4-amine is a partially hydrogenated indacene derivative featuring a fused bicyclic aromatic core with four hydrogenated positions (1,2,3,7). Its molecular formula is C₁₂H₁₃N, yielding a molecular weight of 159.24 g/mol.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1,2,3,7-tetrahydro-s-indacen-4-amine

InChI

InChI=1S/C12H13N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h1,5,7H,2-4,6,13H2

InChI Key

MNFULOSQFZEMJR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=CC3)C(=C2C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,7-Tetrahydro-s-indacen-4-amine typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound, such as 1,2,3,7-tetrahydro-s-indacen-4-one, using a reducing agent like lithium aluminum hydride (LiAlH4) under an inert atmosphere . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1,2,3,7-Tetrahydro-s-indacen-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1,2,3,7-Tetrahydro-s-indacen-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield fully saturated amines using hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1,2,3,7-Tetrahydro-s-indacen-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,7-Tetrahydro-s-indacen-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table compares 1,2,3,7-Tetrahydro-s-indacen-4-amine with structurally related compounds, emphasizing differences in core architecture, substituents, and physicochemical properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Applications/Notes
1,2,3,7-Tetrahydro-s-indacen-4-amine Indacene (tetrahydro) None C₁₂H₁₃N 159.24 Not reported Not reported Potential pharmacophore in drug discovery
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (HCl) Indacene (hexahydro) Hydrochloride salt C₁₂H₁₅N·HCl 209.72 Not reported Not reported Used in exploratory medicinal chemistry
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) Tetrahydronaphthalene Cyclohexyl, N,N-dimethyl C₁₈H₂₇N 257.41 137–139 71% Studied for receptor-binding affinity
1-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (13) Tetrahydroindazole 2-Methylphenyl C₁₄H₁₇N₃ 227.31 Not reported Crude yield: 47 mg Inhibitor of human dihydroorotate dehydrogenase (anti-tumor candidate)

Key Observations:

  • Core Saturation: The tetrahydroindacene core offers intermediate saturation compared to hexahydroindacene (fully saturated) and aromatic indacene, likely affecting π-π stacking interactions and solubility .
  • Substituent Effects: Bulky substituents (e.g., cyclohexyl in 5l) increase melting points and steric hindrance, which may reduce metabolic degradation but complicate synthesis .
  • Biological Relevance: Indazole derivatives (e.g., compound 13) exhibit anti-tumor activity, suggesting that the tetrahydroindacene scaffold could similarly target enzyme pathways if functionalized appropriately .

Biological Activity

1,2,3,7-Tetrahydro-s-indacen-4-amine is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,2,3,7-Tetrahydro-s-indacen-4-amine has a unique bicyclic structure that allows it to interact with various biological targets. Its chemical formula is C12H15NC_{12}H_{15}N, and it is classified under the indacenamine family. The structural characteristics contribute to its pharmacological properties.

The biological activity of 1,2,3,7-tetrahydro-s-indacen-4-amine is primarily attributed to its interaction with specific molecular targets within the body. Notably, it has been implicated in the inhibition of the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition can potentially mitigate conditions associated with chronic inflammation, such as type 2 diabetes and neurodegenerative diseases .

Pharmacological Effects

Research indicates that 1,2,3,7-tetrahydro-s-indacen-4-amine exhibits several pharmacological effects:

  • Anti-inflammatory Activity : By inhibiting the NLRP3 inflammasome, it reduces the production of pro-inflammatory cytokines like IL-1β .
  • Neuroprotective Effects : Studies suggest it may protect neuronal cells from apoptosis induced by inflammatory signals .
  • Potential Antidiabetic Effects : Its role in modulating inflammatory pathways may be beneficial in managing insulin resistance and other metabolic disorders .

Case Studies

  • Inflammation Models : In experimental models of inflammation, administration of 1,2,3,7-tetrahydro-s-indacen-4-amine resulted in decreased levels of inflammatory markers compared to control groups. This suggests a significant role in mediating inflammatory responses .
  • Neuroprotection Studies : In vitro studies demonstrated that this compound could prevent neuronal cell death induced by inflammatory cytokines. The mechanism involved the modulation of signaling pathways associated with cell survival .

Data Tables

Biological Activity Mechanism References
Anti-inflammatoryNLRP3 inflammasome inhibition
NeuroprotectivePrevention of apoptosis in neuronal cells
AntidiabeticModulation of insulin resistance pathways

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